molecular formula C11H12ClNO3S B1285591 1-Acetyl-2-methylindoline-5-sulfonyl chloride CAS No. 841275-78-3

1-Acetyl-2-methylindoline-5-sulfonyl chloride

Cat. No. B1285591
CAS RN: 841275-78-3
M. Wt: 273.74 g/mol
InChI Key: VMIKNPLJAZXOOM-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S . It’s a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3S/c1-7-5-9-6-10 (17 (12,15)16)3-4-11 (9)13 (7)8 (2)14/h3-4,6-7H,5H2,1-2H3 . The molecular weight is 273.74 g/mol .


Physical And Chemical Properties Analysis

This compound has a boiling point of 143-145 degrees Celsius . It has a topological polar surface area of 62.8 Ų .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms1-Acetyl-2-methylindoline-5-sulfonyl chloride is utilized in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These synthetic pathways are crucial for creating compounds with potential pharmacological activities.

Development of Antiviral Agents

Indole derivatives have been reported to exhibit significant antiviral properties. The compound can be used to synthesize indole-based structures that may act as potent inhibitors against a range of viruses, including influenza and Coxsackie B4 virus .

Anti-inflammatory and Anticancer Research

The indole moiety is a common feature in many drugs with anti-inflammatory and anticancer activities1-Acetyl-2-methylindoline-5-sulfonyl chloride can be a key intermediate in the development of new indole-based therapeutic agents aimed at treating such conditions .

Material Science Applications

In material science, this compound can be used to create novel organic frameworks with potential applications in electronics, photonics, and as catalysts in various chemical reactions .

Chemical Synthesis and Catalysis

The compound serves as a building block in chemical synthesis, particularly in constructing complex molecules that require the indoline structure as a core element. It’s also used in catalysis to speed up chemical reactions, which is essential in industrial chemistry and pharmaceutical manufacturing .

Analytical Chemistry

In analytical chemistry, derivatives of 1-Acetyl-2-methylindoline-5-sulfonyl chloride can be used as reagents or standards in chromatography and spectrometry to identify or quantify other substances .

Safety and Hazards

The compound is classified as dangerous with hazard statements H314 and H335 . Precautionary statements include P260, P271, and P280 .

properties

IUPAC Name

1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIKNPLJAZXOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585363
Record name 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

841275-78-3
Record name 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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